Nicotinic acid hydrochloride
Overview
Description
Niacin, also known as vitamin B3, nicotinic acid or vitamin PP, is a water-soluble B-complex vitamin . It’s made and used by your body to turn food into energy. It helps keep your nervous system, digestive system, and skin healthy .
Synthesis Analysis
Niacin is unique as the most potent available lipid therapy to increase high-density lipoprotein (HDL) cholesterol and it significantly reduces lipoprotein (a) . It’s involved in a wide range of physiological functions, including energy metabolism, DNA repair, and cell signaling .Molecular Structure Analysis
Niacin and niacinamide are based on a pyridine ring bound to a carboxylic group or to a carboxamide group, respectively . The coenzyme forms of niacin are the pyridine nucleotides: NAD(H) and NADP(H) .Chemical Reactions Analysis
Niacin participates in a wide variety of ADP-ribosylation reactions such as DNA repair, calcium mobilization, and deacetylation . It’s involved in many cellular oxidation–reduction reactions of the metabolic processes of all life forms in which they act as a hydride ion acceptor .Physical and Chemical Properties Analysis
Niacin is a water-soluble B-complex vitamin . The electron-withdrawing effect of the N-1 atom and the amide group of the oxidized pyridine nucleus enables the pyridine C-4 atom to react with many nucleophilic agents: sulfite, cyanide, and hydride ions .Scientific Research Applications
Lipid Regulation and Cardiovascular Benefits
Niacin hydrochloride, known for its efficacy in increasing high-density lipoprotein cholesterol, also has the ability to lower triglycerides. This makes it a potential therapy for dyslipidemic patients, including those with diabetes. Clinical benefits in reducing cardiovascular events and atherosclerosis progression have been demonstrated, highlighting its role in cardiovascular health. However, its use is often limited due to concerns about side effects, which can be managed with proper patient education and adherence strategies (Guyton & Bays, 2007).
Therapeutic Roles Beyond Lipid Regulation
Niacin hydrochloride's therapeutic applications extend beyond lipid regulation. It has shown benefits against conditions like migraine, hyperphosphatemia associated with renal failure, ethanol-induced neurodegeneration, and loss of beta-cell function in type 1 diabetes. It also plays a role in augmenting plasma tryptophan concentrations in HIV-infected patients and increasing thyroid radiosensitivity to 131I. These multifaceted therapeutic roles underscore niacin's potential in treating various conditions, although attention must be given to manage its side effects (Nagalski & Bryła, 2007).
Dermatological Applications
Niacinamide, a derivative of niacin, is utilized in dermatology for its antipruritic, antimicrobial, vasoactive, photo-protective, sebostatic, and lightening effects when applied topically. It operates within a complex metabolic system, controlling the NFκB-mediated transcription of signaling molecules by inhibiting the nuclear poly (ADP-ribose) polymerase-1 (PARP-1). Given its well-tolerated nature and safety, niacinamide's use in various dermatoses shows promising prospects, supported by an increasing number of clinical data (Wohlrab & Kreft, 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
pyridine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTWUVRCFHJPKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59-67-6 (Parent) | |
Record name | Niacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2060911 | |
Record name | 3-Pyridinecarboxylic acid, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636-79-3 | |
Record name | 3-Pyridinecarboxylic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Niacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Niacin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15010 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridinecarboxylic acid, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Pyridinecarboxylic acid, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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